2-(4-propoxyphenyl)ethanimidamide Hydrochloride
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Overview
Description
2-(4-propoxyphenyl)ethanimidamide Hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its propoxyphenyl group attached to an ethanimidamide moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride typically involves the reaction of 4-propoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 2-(4-propoxyphenyl)acrylonitrile. This intermediate is then subjected to hydrogenation to yield 2-(4-propoxyphenyl)ethanamine. The final step involves the reaction of 2-(4-propoxyphenyl)ethanamine with formamidine hydrochloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-propoxyphenyl)ethanimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-propoxyphenyl)ethanimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)ethanimidamide Hydrochloride
- 2-(4-ethoxyphenyl)ethanimidamide Hydrochloride
- 2-(4-butoxyphenyl)ethanimidamide Hydrochloride
Uniqueness
2-(4-propoxyphenyl)ethanimidamide Hydrochloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-propoxyphenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13;/h3-6H,2,7-8H2,1H3,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVHEBXOJWQPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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